molecular formula C25H28Cl2N2O B1662225 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride CAS No. 193611-72-2

3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride

Cat. No.: B1662225
CAS No.: 193611-72-2
M. Wt: 443.4 g/mol
InChI Key: KQGJIKWDFWLCHO-UHFFFAOYSA-N
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Description

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride is a hydrochloride that is the monohydrochloride salt of 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol. A selective h5-HT1D antagonist, displaying 60-fold selectivity over h5-HT1B, and exhibiting little or no affinity for a range of other receptor types. It has a role as a serotonergic antagonist and a prodrug. It contains a 4-(3-chlorophenyl)-1-(2-hydroxy-3,3-diphenylpropyl)piperazin-1-ium(1+).

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing mood, anxiety, and the sleep-wake cycle.

Mode of Action

The compound interacts with its targets by binding to these receptors. The affinity data suggests a strong interaction, with a Ki value of 1.94nM for the 5-hydroxytryptamine receptor 2A and 12nM for the Alpha-1A adrenergic receptor . This binding can lead to changes in the receptor’s activity, influencing the signaling pathways they are involved in.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. Given its targets, potential effects could include changes in mood, anxiety levels, and physiological responses to stress .

Biochemical Analysis

Biochemical Properties

3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in neurotransmitter pathways. The nature of these interactions often involves binding to enzyme active sites, leading to inhibition or modulation of enzyme activity. For instance, it has been observed to interact with monoamine oxidase, affecting the breakdown of neurotransmitters .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the serotonin signaling pathway, leading to alterations in mood and behavior. Additionally, it can impact gene expression by binding to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene transcription .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their functions. For example, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft. This binding interaction is crucial for its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as mood stabilization and anxiolytic properties. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of various metabolites, which are then excreted from the body. The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is absorbed into the bloodstream and distributed to various tissues, including the brain. It crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. The localization and accumulation of the compound in specific tissues are influenced by its affinity for certain transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound determines its interaction with various biomolecules and its overall pharmacological effects .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJIKWDFWLCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042620
Record name BRL 15572 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193611-72-2, 1173022-77-9
Record name 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193611-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL 15572 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
Reactant of Route 6
3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride

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